BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data of 1,6-Dibromo-2-
methoxynaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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Cat. No.: B3014816

Introduction

1,6-Dibromo-2-methoxynaphthalene is a substituted naphthalene derivative with significant
applications as an intermediate in organic synthesis, particularly in the development of
pharmaceuticals and advanced materials. Its chemical structure, characterized by a
naphthalene core functionalized with two bromine atoms and a methoxy group, gives rise to a
unique spectroscopic profile. Accurate characterization of this compound is paramount for
ensuring purity, verifying structure, and understanding its reactivity in subsequent chemical
transformations.

This technical guide provides an in-depth analysis of the key spectroscopic data for 1,6-
Dibromo-2-methoxynaphthalene, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information
presented herein is intended for researchers, scientists, and drug development professionals
who require a comprehensive understanding of the spectroscopic properties of this important
chemical entity. The data and interpretations are grounded in established spectroscopic
principles to ensure scientific integrity and practical utility.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic
data. The structure of 1,6-Dibromo-2-methoxynaphthalene dictates the chemical
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environment of each atom, which in turn governs its interaction with different forms of
electromagnetic radiation and its behavior in the mass spectrometer.

Figure 1: Chemical structure of 1,6-Dibromo-2-methoxynaphthalene with atom numbering.

The following sections will detail the predicted and expected data from *H NMR, 13C NMR, IR,
and MS analyses, providing a comprehensive spectroscopic fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution.[1][2] It provides detailed information about the carbon-hydrogen
framework of a molecule.

'H NMR Spectroscopy

Proton NMR (*H NMR) provides information on the number of different types of protons, their
chemical environment, and their proximity to other protons. For 1,6-Dibromo-2-
methoxynaphthalene, the *H NMR spectrum is expected to show distinct signals for the
aromatic protons and the methoxy group protons.

Predicted *H NMR Data (500 MHz, CDCIs)

. . Coupling
Chemical Shift L . )
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)
~7.85 d ~8.5 1H H-4
~7.65 d ~2.0 1H H-5
~7.50 dd ~8.5,2.0 1H H-3
~7.40 d ~9.0 1H H-8
~7.20 d ~9.0 1H H-7
~3.95 S - 3H -OCHs

Note: These are predicted values and may vary slightly from experimental results.
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Interpretation of the *H NMR Spectrum:

e Aromatic Region (7.0-8.0 ppm): The five aromatic protons appear in this downfield region
due to the deshielding effect of the aromatic ring current.[3][4] The substitution pattern leads
to a complex but interpretable set of signals. The ortho, meta, and para couplings between
the protons on the naphthalene ring system will result in the predicted doublet and doublet of
doublets splitting patterns.

o Methoxy Group (~3.95 ppm): The three protons of the methoxy group are chemically
equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet.
Its upfield position relative to the aromatic protons is characteristic of protons on an oxygen-
linked methyl group.

3C NMR Spectroscopy

Carbon-13 NMR provides information about the number of unique carbon atoms in a molecule
and their chemical environment. The spectrum for 1,6-Dibromo-2-methoxynaphthalene is
expected to show 11 distinct signals, one for each carbon atom.

Predicted 3C NMR Data (125 MHz, CDCls)
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Chemical Shift (6, ppm) Assighment
~155.0 C-2
~135.0 C-8a
~132.0 C-4a
~130.0 C-14
~129.5 C-5
~129.0 C-7
~128.0 C-8
~125.0 C-3
~120.0 C-6
~115.0 C-1
~56.0 -OCHs

Note: These are predicted values and may vary slightly from experimental results.
Interpretation of the 3C NMR Spectrum:

e Aromatic Carbons (110-160 ppm): The ten carbons of the naphthalene ring system resonate
in this region. The carbon attached to the electron-donating methoxy group (C-2) is expected
to be the most deshielded. The carbons directly bonded to the electronegative bromine
atoms (C-1 and C-6) will also have their chemical shifts significantly influenced.

¢ Methoxy Carbon (~56.0 ppm): The carbon of the methoxy group appears at a much higher
field, which is typical for sp® hybridized carbons bonded to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.[3][5][6][7]

Predicted IR Absorption Bands
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Wavenumber . . . .

(cm-?) Intensity Vibration Type Functional Group
3100-3000 Medium-Weak C-H Stretch Aromatic
2950-2850 Medium C-H Stretch -OCHs

1600-1450 Medium-Strong C=C Stretch Aromatic Ring
~1250 Strong C-O Stretch Aryl Ether
1100-1000 Medium C-H in-plane bend Aromatic

900-675 Strong C-H out-of-plane bend  Aromatic

700-500 Medium-Strong C-Br Stretch Aryl Halide

Interpretation of the IR Spectrum:

e Aromatic C-H Stretch: The presence of the naphthalene ring is indicated by the C-H
stretching vibrations just above 3000 cm~1.[5]

 Aliphatic C-H Stretch: The bands in the 2950-2850 cm~! region are characteristic of the C-H
stretching in the methoxy group.

e Aromatic C=C Stretch: A series of absorptions in the 1600-1450 cm~? range are due to the
carbon-carbon stretching vibrations within the aromatic rings.[3][5]

e C-O Stretch: A strong, prominent peak around 1250 cm~! is expected for the aryl ether C-O
bond stretching.

» C-Br Stretch: The carbon-bromine stretching vibrations typically appear in the fingerprint
region of the spectrum, below 700 cm~1.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ions.[8][9] It is used to determine the molecular weight of a compound and can provide
structural information through the analysis of fragmentation patterns.
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Predicted Mass Spectrometry Data
e Molecular Formula: C11HsBr-0O

e Molecular Weight: 315.99 g/mol

e Monoisotopic Mass: 313.8942 Da
Key Fragmentation Patterns:

The mass spectrum of 1,6-Dibromo-2-methoxynaphthalene is expected to show a
characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine
atoms. Bromine has two naturally occurring isotopes, 7°Br and 81Br, in an approximate 1:1 ratio.
[8][9] This will result in a cluster of peaks for the molecular ion (M*) at m/z values
corresponding to the different combinations of these isotopes:

e M+*: Contains two 7°Br atoms.

e [M+2]*: Contains one 7°Br and one 8'Br atom.

e [M+4]*: Contains two 8Br atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1.

Expected Fragmentation Pathways:

Loss of a methyl radical (--CH3s): [M - 15]*

Loss of a methoxy radical (--OCHs): [M - 31]*

Loss of a bromine radical (-*Br): [M - 79]* and [M - 81]*

Loss of HBr: [M - 80]* and [M - 82]*
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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